

Spectroscopic Data for Ethyl 4-hydroxybutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-hydroxybutanoate*

Cat. No.: *B1330753*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-hydroxybutanoate** (CAS No: 999-10-0), a versatile chemical intermediate.^[1] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 4-hydroxybutanoate**. These predictions are based on the analysis of its constituent functional groups—a primary alcohol and an ethyl ester—and typical chemical shift and fragmentation patterns.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH ₃ (ethyl)	~1.25	Triplet (t)	~7.1	3H
-CH ₂ - (C3)	~1.90	Quintet (p)	~6.5	2H
-CH ₂ - (C2)	~2.40	Triplet (t)	~7.2	2H
-OH	~2.5 (variable)	Broad Singlet (br s)	-	1H
-CH ₂ - (C4)	~3.68	Triplet (t)	~6.3	2H
-OCH ₂ - (ethyl)	~4.12	Quartet (q)	~7.1	2H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-CH ₃ (ethyl)	~14.2
-CH ₂ - (C3)	~28.5
-CH ₂ - (C2)	~30.8
-OCH ₂ - (ethyl)	~60.6
-CH ₂ - (C4)	~62.0
-C=O (ester)	~173.8

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching
~2970-2880	C-H (sp ³)	Stretching
~1735 (strong)	C=O (ester)	Stretching
~1250-1050	C-O	Stretching

MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment
132	[M] ⁺ (Molecular Ion)
114	[M - H ₂ O] ⁺
87	[M - OCH ₂ CH ₃] ⁺
71	[M - COOCH ₂ CH ₃] ⁺
45	[COOCH ₂ CH ₃] ⁺

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a liquid sample such as **Ethyl 4-hydroxybutanoate**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **Ethyl 4-hydroxybutanoate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm). Modern spectrometers can also

reference the residual solvent peak.

- Transfer the solution into a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
 - Standard room temperature (e.g., 298 K) is typically used.
 - For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans is usually necessary due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy


- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat (undiluted) **Ethyl 4-hydroxybutanoate** onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.
- Instrument Setup and Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile liquid like **Ethyl 4-hydroxybutanoate**, direct injection or infusion into the ion source is a common method.
 - Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) for separation from any impurities prior to mass analysis.
- Ionization:
 - Electron Ionization (EI) is a standard technique that involves bombarding the sample with a high-energy electron beam, leading to ionization and fragmentation.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - A detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **Ethyl 4-hydroxybutanoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Spectroscopic Data for Ethyl 4-hydroxybutanoate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330753#spectroscopic-data-for-ethyl-4-hydroxybutanoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com